molecular formula C18H18F2N2O B5745076 [4-(2-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(2-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B5745076
M. Wt: 316.3 g/mol
InChI Key: AASWQLBRYLBLDN-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 2-fluorobenzyl group at the piperazine nitrogen and a 2-fluorophenyl ketone moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted drug design. Piperazine derivatives are widely studied for their versatility in modulating central nervous system (CNS) receptors, kinases, and other therapeutic targets .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWQLBRYLBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzyl)piperazinomethanone typically involves the following steps:

    Formation of 2-fluorobenzyl chloride: This is achieved by reacting 2-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic substitution: The 2-fluorobenzyl chloride is then reacted with piperazine to form 4-(2-fluorobenzyl)piperazine.

    Acylation: The final step involves the acylation of 4-(2-fluorobenzyl)piperazine with 2-fluorobenzoyl chloride to yield 4-(2-fluorobenzyl)piperazinomethanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(2-fluorobenzyl)piperazinomethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of fluorinated compounds with proteins and nucleic acids.

Medicine

In medicinal chemistry, 4-(2-fluorobenzyl)piperazinomethanone is investigated for its potential therapeutic properties. Its fluorinated structure may enhance its metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated groups contribute to the material’s chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with target molecules, influencing their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared with analogs differing in substituents on the piperazine ring, benzyl/aryl groups, or ketone moieties. Key examples include:

Compound Name Molecular Formula Substituents on Piperazine Key Structural Features Molecular Weight logP (Calculated)
4-(2-Fluorobenzyl)piperazinomethanone (Target Compound) C₁₇H₁₆ClF N₂O 2-Fluorobenzyl Dual fluorinated aromatic systems 318.78 3.46
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine C₁₈H₁₈FN₃O₃ 4-Nitrobenzyl Electron-withdrawing nitro group 343.36 N/A
(2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone C₁₇H₁₆FN₅O₂ 5-Nitro-2-pyridyl Heterocyclic nitro substituent 341.34 N/A
[4-(tert-Butylphenyl)][4-(2-fluorophenyl)piperazino]methanone C₂₄H₂₈FN₃O 4-tert-Butylphenyl Bulky tert-butyl group 417.50 N/A
4-(3-Chlorophenyl)piperazin-1-ylmethanone C₁₇H₁₆ClF N₂O 3-Chlorophenyl Electronegative chlorine substituent 318.78 3.46

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group in 1-(2-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine enhances electrophilicity but may reduce solubility due to increased polarity .

Physicochemical Properties

  • Lipophilicity (logP): The target compound and its 3-chlorophenyl analog share identical logP values (3.46), suggesting similar membrane permeability and CNS penetration .
  • Molecular Weight: Larger derivatives (e.g., tert-butylphenyl analog, MW 417.50) may face challenges in bioavailability under Lipinski’s Rule of Five .

Pharmacological Activity

  • Receptor Affinity: Piperazine derivatives are often explored for CNS targets. The 2-fluorobenzyl fragment in the target compound is associated with κ-opioid receptor modulation, as seen in related analogs .
  • Kinase Inhibition: The 4-fluorobenzylpiperazine scaffold is utilized in tyrosine kinase inhibitors, where substituents on the aryl ketone influence potency and selectivity .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution (e.g., reactions with benzoyl chlorides) .

Research Findings and Limitations

  • Activity Data Gaps: While structural data are available for many analogs (e.g., CAS numbers in ), pharmacological profiles for compounds like [4-(tert-butylphenyl)] derivatives remain unpublished .
  • Contradictory Trends: The dual fluorination in the target compound may enhance metabolic stability compared to non-fluorinated analogs but could also increase toxicity risks .

Biological Activity

The compound 4-(2-fluorobenzyl) piperazino methanone, a derivative of piperazine, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2-fluorobenzyl)piperazino methanone is C17H18F2N2O. The compound features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-fluorophenyl moiety, which are critical for its biological activity.

Research indicates that compounds containing the piperazine moiety often exhibit diverse biological activities, including:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are valuable in treating hyperpigmentation disorders .
  • Binding Affinity : The binding interactions at the active site of TYR suggest that modifications to the piperazine structure can enhance inhibitory potency. For instance, derivatives with additional aromatic rings have shown varying degrees of inhibition, with some achieving low micromolar IC50 values .

Inhibition Studies

A series of synthesized derivatives based on the parent compound have been evaluated for their inhibitory activity against TYR. The results are summarized in the following table:

Compound IDStructure ModificationIC50 (μM)Activity Description
5aParent Compound15.67Moderate inhibitor
5b2-Trifluoromethyl substitution3.45Strong competitive inhibitor
5c2,4-Dinitrophenyl substitution1.25Excellent mixed-type inhibitor
9Additional aromatic ring40.43Least effective due to steric hindrance

The data indicates that structural modifications significantly influence the biological activity of these compounds. For instance, compound 5c exhibited the highest potency as a competitive inhibitor, suggesting that specific substitutions can enhance binding affinity to the enzyme .

Study on Tyrosinase Inhibition

A detailed study published in PubMed Central explored the synthesis and evaluation of various piperazine derivatives for their ability to inhibit TYR. The study highlighted that compounds with optimal structural features could effectively compete with substrate binding at the active site of TYR .

Pharmacophore Exploration

Further pharmacophore modeling indicated that the spatial arrangement of fluorine atoms and the piperazine nitrogen played crucial roles in enhancing enzyme affinity. This modeling provided insights into designing more potent inhibitors by optimizing these interactions .

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